DC661

描述

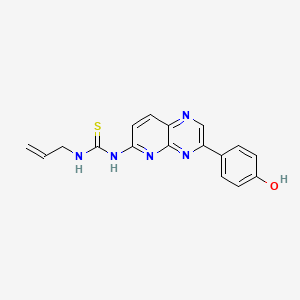

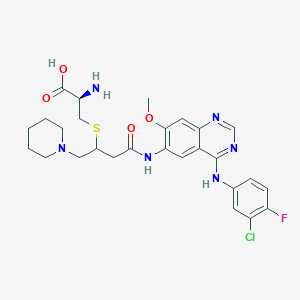

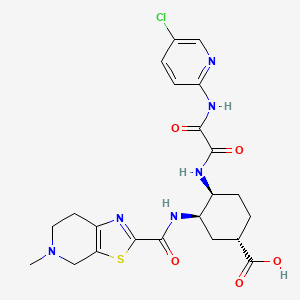

DC661 is an inhibitor of palmitoyl-protein thioesterase 1 (PPT1) and a dimeric form of hydroxychloroquine. It binds to PPT1 and inhibits PPT1 enzyme activity in A375 cells when used at concentrations of 5, 10, and 100 µM. This compound (10 µM) inhibits autophagic flux and induces apoptosis in B-RAF mutant melanoma cell lines. It also induces stimulator of interferon genes (STING) activation and enhances antigen-primed T cell-mediated killing of B16/F10 murine melanoma cells in mouse splenocyte co-cultures. In vivo, this compound (10 mg/kg) reduces intratumor autophagy and suppresses tumor growth in an HT-29 mouse xenograft model.

This compound is a potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor. This compound inhibits autophagy. This compound is capable of deacidifying the lysosome and inhibiting autophagy significantly better than hydroxychloroquine (HCQ).

科学研究应用

靶向PPT1治疗癌症

DC661是棕榈酰蛋白硫酯酶1(PPT1)的有效抑制剂,PPT1是单体和二聚体氯喹(CQ)衍生物共有的分子靶点 {svg_1}. 肿瘤中PPT1表达升高与多种癌症患者预后不良相关 {svg_2}. 因此,PPT1代表了癌症中一个新的靶点,可以使用CQ衍生物抑制 {svg_3}.

抑制自噬

This compound能够使溶酶体酸化,并比羟氯喹(HCQ)更有效地抑制自噬 {svg_4}. 这使其成为自噬在癌症治疗中起关键作用的潜在候选药物 {svg_5}.

诱导溶酶体膜通透化(LMP)

This compound诱导LMP,导致细胞死亡 {svg_6}. 这种机制不同于其他程序性细胞死亡途径,如自噬、凋亡、坏死、铁死亡和焦亡 {svg_7}.

调节肿瘤免疫

经this compound处理的细胞表现出细胞内在的免疫原性,并具有钙网蛋白的表面表达 {svg_8}. 这只能通过抗氧化剂N-乙酰半胱氨酸(NAC)逆转,表明this compound在调节肿瘤免疫中可能发挥作用 {svg_9}.

增强T细胞介导的毒性

经this compound处理的细胞已被证明可以激活初始T细胞并增强T细胞介导的毒性 {svg_10}. 这表明this compound在免疫治疗中可能具有潜在的应用价值 {svg_11}.

诱导溶酶体脂质过氧化(LLP)

This compound诱导LLP,导致溶酶体膜通透化和细胞死亡 {svg_12}. 这种独特的细胞死亡形式具有免疫原性,为免疫治疗和溶酶体抑制的合理组合指明了方向 {svg_13}.

改善抗肿瘤免疫应答

PPT1抑制剂this compound显着改善了抗肿瘤免疫应答 {svg_14}. 这表明this compound在增强机体抵抗癌症的天然防御机制方面可能具有潜在的应用价值 {svg_15}.

精确药物递送的潜力

目前正在开发先进的有机纳米载体,这些载体具有自调节特性,旨在提高肿瘤靶向药物递送的精准度和治疗效果 {svg_16}. 这表明this compound在靶向癌症治疗中可能具有潜在的应用价值 {svg_17}.

作用机制

Target of Action

DC661, also known as “N1-(7-chloroquinolin-4-yl)-N6-(6-((7-chloroquinolin-4-yl)amino)hexyl)-N6-methylhexane-1,6-diamine” or “N-(7-chloroquinolin-4-yl)-N’-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N’-methylhexane-1,6-diamine”, primarily targets Palmitoyl-protein thioesterase 1 (PPT1) . PPT1 plays a critical role in the progression of various cancers .

Mode of Action

This compound interacts with PPT1 and inhibits its activity . Unlike other chloroquine (CQ) derivatives such as hydroxychloroquine (HCQ), this compound maintains its activity in acidic media . This interaction results in significant changes in the cell, including the deacidification of the lysosome and inhibition of autophagy .

Biochemical Pathways

The interaction of this compound with PPT1 affects several biochemical pathways. It induces lysosomal membrane permeability and causes lysosomal deacidification . This leads to the inhibition of autophagy, a catabolic process that removes unnecessary or dysfunctional components within cells . Additionally, this compound has been found to induce apoptosis via the mitochondrial pathway .

Result of Action

The action of this compound results in significant molecular and cellular effects. It causes lysosomal deacidification and inhibits autophagy . This leads to the induction of apoptosis, a form of programmed cell death . Moreover, this compound enhances the sensitivity of cancer cells to other treatments, such as sorafenib in hepatocellular carcinoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression level of PPT1, the target of this compound, varies in different tumor microenvironments . Furthermore, this compound has been found to enhance the anti-tumor immune response by promoting dendritic cell maturation and further promoting CD8+ T cell activation . This suggests that the immune environment can significantly influence the action of this compound.

属性

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKCWFZTSDXOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of DC661?

A: this compound, a dimeric chloroquine derivative, primarily targets palmitoyl-protein thioesterase 1 (PPT1) within the lysosome. [, ] This inhibition leads to lysosomal lipid peroxidation (LLP), causing lysosomal membrane permeabilization and ultimately, cell death. [] This cell death pathway is unique in that it elicits cell-intrinsic immunogenicity, priming the immune system to target tumor cells. [, ]

Q2: How does this compound's structure contribute to its activity?

A: this compound is a dimeric structure composed of two chloroquine molecules linked by a hexyl chain. [, ] This dimeric structure significantly enhances its ability to deacidify lysosomes and inhibit autophagy compared to its monomeric counterpart, hydroxychloroquine (HCQ). [] Computational modeling suggests that this compound forms more stable complexes with PPT1, particularly at a site near methionine 112, potentially contributing to its potent inhibitory activity. []

Q3: What are the implications of PPT1 inhibition in cancer?

A: PPT1 is often overexpressed in various cancers and has been linked to poor patient survival. [, ] Studies have shown that genetic suppression of PPT1 mirrors the effects of this compound treatment, significantly impairing tumor growth. [] This highlights PPT1 as a promising therapeutic target in cancer, and this compound serves as a potent inhibitor of this target.

Q4: How does this compound affect the tumor microenvironment?

A: this compound treatment has been shown to induce a shift in the tumor microenvironment from an immunosuppressive to an immunostimulatory state. [, ] Specifically, this compound treatment promotes the polarization of macrophages from the M2 (immunosuppressive) to the M1 (immunostimulatory) phenotype, enhancing the antitumor immune response. []

Q5: Can this compound enhance the efficacy of existing cancer therapies?

A: Preclinical studies suggest that this compound can potentiate the efficacy of anti-PD-1 antibody therapy, a common immunotherapy approach for cancer. [] The combination of this compound and anti-PD-1 antibody resulted in enhanced tumor growth inhibition and improved survival in melanoma mouse models. [] This synergistic effect is attributed to this compound's ability to enhance T cell priming and cytotoxic activity, as well as reduce the presence of immunosuppressive cells within the tumor microenvironment. []

Q6: What are the potential limitations of this compound as a cancer therapy?

A: Despite its promising antitumor activity, the emergence of resistance to lysosomal autophagy inhibition, including this compound, poses a significant challenge. [] Studies have shown that upregulation of enzymes involved in lipid metabolism, particularly UDP-glucose ceramide glucosyltransferase (UGCG), can contribute to LAI resistance. []

Q7: Are there strategies to overcome resistance to this compound?

A: Combining this compound with inhibitors of lipid metabolism, particularly UGCG inhibitors like eliglustat, has shown promise in preclinical models. [] This combination strategy effectively inhibits tumor growth, improves survival rates, and overcomes resistance observed with this compound alone. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)

![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)